molecular formula C25H44O7S B12499469 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate

3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate

Cat. No.: B12499469
M. Wt: 488.7 g/mol
InChI Key: YZCTUMJHVKPWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O7S/c1-3-4-5-6-7-8-9-10-15-28-16-17-29-18-19-30-20-21-31-22-23-32-33(26,27)25-13-11-24(2)12-14-25/h11-14H,3-10,15-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCTUMJHVKPWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can lead to the formation of stable complexes with proteins or other biomolecules, thereby modulating their activity .

Biological Activity

3,6,9,12-Tetraoxadocosyl 4-methylbenzenesulfonate is a complex compound that belongs to the class of surfactants and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₆O₇S
  • Molecular Weight : 362.44 g/mol
  • CAS Registry Number : 62921-76-0

The compound features a long hydrophilic chain due to the tetraoxadocosyl moiety and a hydrophobic aromatic sulfonate group, which contributes to its surfactant properties.

Biological Activity Overview

This compound exhibits several biological activities, particularly in antimicrobial and cytotoxic applications. Its surfactant nature allows it to interact with cellular membranes, which can lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:

  • Study Findings : A study reported that surfactants with similar structures effectively inhibited bacterial growth in vitro against strains such as E. coli and S. aureus .
  • Mechanism : The mechanism is believed to involve disruption of the bacterial cell membrane integrity due to the surfactant's amphiphilic nature .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Case Study : In vitro studies showed that this compound exhibited cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range .
  • Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AntimicrobialE. coli, S. aureusNot specified
CytotoxicityHeLa~10
CytotoxicityA549~8
  • Membrane Disruption : The surfactant properties allow for disruption of lipid bilayers in microbial membranes.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.
  • Protein Interactions : Interaction with proteins such as albumin has been studied using fluorescence spectroscopy, indicating changes in protein conformation upon surfactant binding .

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